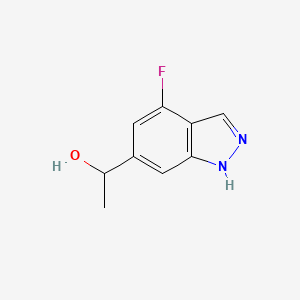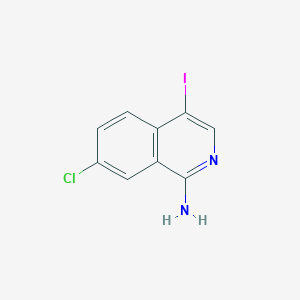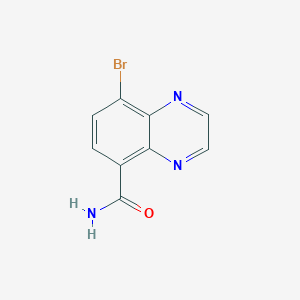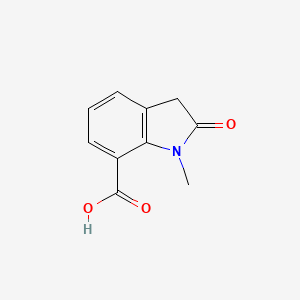
Ethyl 3-Hydroxy-3-(1-naphthyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-Hydroxy-3-(1-naphthyl)propanoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are often found in natural products like fruits and flowers. This particular compound features a naphthyl group, which is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. The presence of the naphthyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-Hydroxy-3-(1-naphthyl)propanoate can be synthesized through several methods. One common approach is the esterification of 3-Hydroxy-3-(1-naphthyl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Another method involves the reaction of 3-(1-naphthyl)propanoic acid with ethyl chloroformate in the presence of a base such as pyridine. This method is advantageous as it can be carried out at room temperature and often yields higher purity products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and higher yields. The use of catalysts like immobilized enzymes can also be explored to enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-Hydroxy-3-(1-naphthyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid in the presence of sulfuric acid for nitration reactions.
Major Products
Oxidation: 3-Oxo-3-(1-naphthyl)propanoate.
Reduction: 3-Hydroxy-3-(1-naphthyl)propanol.
Substitution: Nitro-substituted derivatives of the naphthyl group.
Applications De Recherche Scientifique
Ethyl 3-Hydroxy-3-(1-naphthyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-Hydroxy-3-phenylpropanoate: Similar structure but with a phenyl group instead of a naphthyl group.
Methyl 3-Hydroxy-3-(1-naphthyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-Hydroxy-3-(2-naphthyl)propanoate: Similar structure but with the hydroxyl group on the 2-position of the naphthyl ring.
Uniqueness
This compound is unique due to the specific positioning of the hydroxyl group and the naphthyl ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H16O3 |
|---|---|
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-3-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C15H16O3/c1-2-18-15(17)10-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14,16H,2,10H2,1H3 |
Clé InChI |
KCXAPXLJHYPXMO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC=CC2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13669820.png)


![6-Bromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13669840.png)
![2-Bromo-1-[3-(tert-butyl)phenyl]ethanone](/img/structure/B13669845.png)



![Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13669901.png)


